![molecular formula C13H18ClN3O3 B214266 ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)
ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a pyrazole-containing molecule that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of ion channels, particularly the voltage-gated sodium channels (VGSCs). This compound has been shown to selectively inhibit the activity of VGSCs, which are involved in the generation and propagation of action potentials in neurons. By inhibiting the activity of VGSCs, this compound can reduce neuronal excitability and prevent the generation of epileptic seizures. Additionally, this compound has been shown to modulate the activity of other ion channels, including calcium channels and potassium channels, which may contribute to its neuroprotective and anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, anti-inflammatory, neuroprotective, and anticancer properties. This compound has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to reduce pain and inflammation in animal models of chronic pain and inflammation, making it a potential candidate for the development of analgesic and anti-inflammatory drugs. This compound has also been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential candidate for the development of neuroprotective drugs. Finally, this compound has been shown to have anticancer properties, including the ability to induce apoptosis and inhibit cell proliferation, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound is a stable compound that can be stored at room temperature for extended periods without degradation. Additionally, this compound is soluble in a wide range of solvents, making it easy to handle and use in various experiments. Finally, this compound can be synthesized using various methods, making it easy to obtain in large quantities for use in experiments.
However, this compound also has some limitations for lab experiments, including its potential toxicity and limited availability. This compound has been shown to have some toxicity in animal models, particularly at high doses, which may limit its use in some experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for use in experiments.
Zukünftige Richtungen
There are several future directions for the research on ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate, including the development of new synthetic methods, the characterization of its mechanism of action, and the testing of its potential applications in various fields. One future direction is the development of new synthetic methods that are more efficient and cost-effective than the current methods. Another future direction is the characterization of the mechanism of action of this compound, particularly its interaction with ion channels and other molecular targets. Finally, future research should focus on testing the potential applications of this compound in various fields, including medicinal chemistry, neuroscience, and cancer research.
Synthesemethoden
Ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate can be synthesized using various methods, including the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with ethyl 4-piperidinecarboxylate in the presence of a coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), or by reacting 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base, such as triethylamine. The reaction results in the formation of this compound, which can be purified using various techniques, including column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of epilepsy, chronic pain, and inflammation. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
Molekularformel |
C13H18ClN3O3 |
---|---|
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
ethyl 1-(4-chloro-1-methylpyrazole-3-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18ClN3O3/c1-3-20-13(19)9-4-6-17(7-5-9)12(18)11-10(14)8-16(2)15-11/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
JLPWRMOSRFTTLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN(C=C2Cl)C |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=NN(C=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.